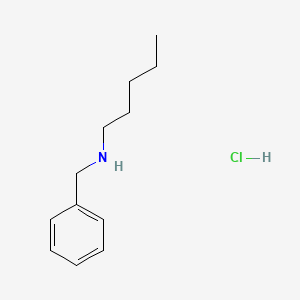

Benzyl-Pentyl-Ammoniumchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-Pentyl-Ammonium Chloride is a quaternary ammonium compound . It is a class of chemicals with widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .

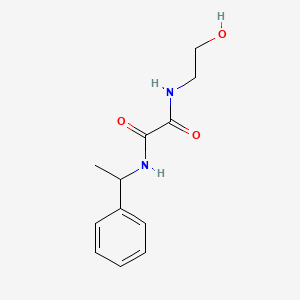

Synthesis Analysis

The synthesis of Benzyl-Pentyl-Ammonium Chloride involves a quaternized addition reaction on triethylamine and benzyl chloride . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Useful functional groups including chloride, bromide, ester, ketone, nitro, and cyano are compatible with this reaction .

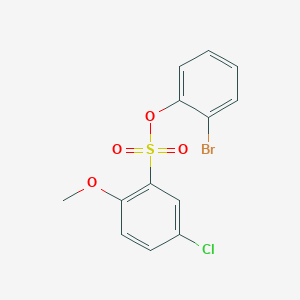

Molecular Structure Analysis

The molecular structure of Benzyl-Pentyl-Ammonium Chloride is complex and involves various chemical bonds . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .

Chemical Reactions Analysis

Benzyl-Pentyl-Ammonium Chloride undergoes reactions typical of a reactive alkyl halide . Hydrolysis gives benzyl alcohol, reaction with ammonia yields benzylamines, and benzyl esters form by reaction with salts of carboxylic acids . Reaction with other nucleophiles yield substitution products .

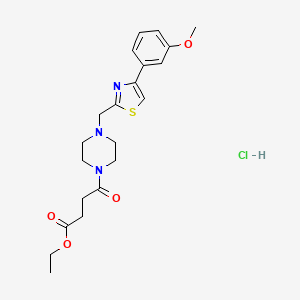

Wissenschaftliche Forschungsanwendungen

- Benzyl-Pentyl-Ammoniumchlorid (BAC) wurde auf sein Potenzial als EOR-Mittel untersucht. Es steigert die Ölgewinnung durch Modifizierung der Grenzflächeneigenschaften, Verbesserung der Benetzbarkeit und Erleichterung der Verdrängung von Öl aus Reservoirgesteinen .

- Hydrophobe Polyampholyte, die BAC enthalten, wurden zur Kryokonservierung lebender Zellen untersucht. Diese Polymere schützen Zellen während des Einfrierens und Auftauens und sind daher wertvoll in der Reproduktionsmedizin und der klinischen Praxis .

- BAC-modifizierte Polyampholyte dienen als Stabilisatoren für Metallnanopartikel. Diese Nanopartikel finden Anwendung in der Katalyse, Sensorik und anderen Bereichen .

- Forscher haben die Selbstorganisation von BAC-haltigen Polyampholyten an Luft-Flüssigkeits-, Flüssig-Flüssig- und Fest-Flüssig-Grenzflächen untersucht. Dieses Wissen ist entscheidend für die Entwicklung von Langmuir-Blodgett (LB)-Filmen, Schicht-für-Schicht (LbL)-Filmen und Oberflächenmodifikationen .

Verbesserte Ölgewinnung (EOR) - Mittel

Biomedizinische Anwendungen

Stabilisierung von Metallnanopartikeln

Oberflächenmodifikation und Dünne Filme

Diese Anwendungen unterstreichen die Vielseitigkeit von this compound in verschiedenen Bereichen, von Fortschritten in der Ölindustrie bis hin zu biomedizinischen Innovationen. Forscher erforschen weiterhin seine einzigartigen Eigenschaften und eröffnen so neue Wege in der wissenschaftlichen Forschung . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, fragen Sie einfach! 😊

Safety and Hazards

Zukünftige Richtungen

The future directions of Benzyl-Pentyl-Ammonium Chloride research could involve improving the photovoltaic performances of perovskite solar cells (PSCs) by employing ammonium halide-based molecular modulators . This could address the critical limitations of PSCs and mitigate the major barriers on the pathway toward future up-scaling applications .

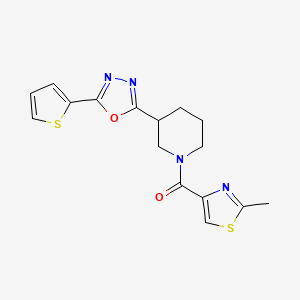

Wirkmechanismus

Target of Action

Benzyl-Pentyl-Ammonium Chloride, also known as N-benzylpentan-1-amine;hydrochloride, is a type of quaternary ammonium compound (QAC). QACs are known to target a wide range of cellular components, particularly enzymes that control various respiratory and metabolic activities . The primary targets of QACs are the cellular membrane lipid bilayers of bacteria .

Mode of Action

The bactericidal action of Benzyl-Pentyl-Ammonium Chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents . This leads to the death of the bacterial cells.

Biochemical Pathways

It is known that qacs like benzyl-pentyl-ammonium chloride can cause reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the targeted biomolecules, disrupting the normal biochemical pathways within the bacterial cells.

Pharmacokinetics

It is known that qacs are very soluble in water and ethanol , which suggests that they could be readily absorbed and distributed within the body. The metabolism and excretion of Benzyl-Pentyl-Ammonium Chloride would likely depend on its chemical structure and the specific metabolic pathways present in the organism.

Result of Action

The primary result of the action of Benzyl-Pentyl-Ammonium Chloride is the death of bacterial cells. By disrupting the cellular membrane and causing the leakage of cellular contents , Benzyl-Pentyl-Ammonium Chloride can effectively kill bacteria, making it a potent antimicrobial agent.

Action Environment

The action of Benzyl-Pentyl-Ammonium Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been suggested that the ubiquitous and frequent use of QACs in commercial products can generate selective environments that favor microbial phenotypes potentially cross-resistant to a variety of compounds . Furthermore, the pH and temperature of the environment can also influence the stability and action of Benzyl-Pentyl-Ammonium Chloride.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl-Pentyl-Ammonium Chloride involves the reaction of benzyl chloride with pentylamine followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "Benzyl chloride", "Pentylamine", "Hydrochloric acid" ], "Reaction": [ "Add benzyl chloride dropwise to a solution of pentylamine in anhydrous ether at room temperature and stir for 24 hours.", "Filter the resulting precipitate and wash with ether to obtain the intermediate product.", "Add hydrochloric acid to the intermediate product and stir for 2 hours at room temperature.", "Filter the resulting precipitate and wash with water to obtain the final product, Benzyl-Pentyl-Ammonium Chloride." ] } | |

CAS-Nummer |

90389-36-9 |

Molekularformel |

C25H32O5 |

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |

InChI |

InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |

InChI-Schlüssel |

YDIQJONNFLVNGD-FPMRONRSSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |

SMILES |

CCCCCNCC1=CC=CC=C1.Cl |

Kanonische SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)